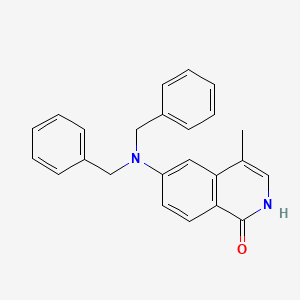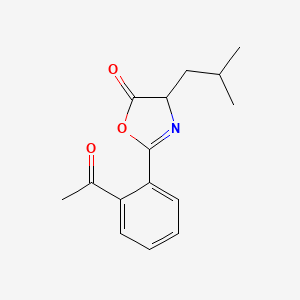
3-(2-(2-Oxo-5-phenylfuran-3(2H)-ylidene)hydrazinyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(2-Oxo-5-phenylfuran-3(2H)-ylidene)hydrazinyl)benzoic acid is a complex organic compound with a unique structure that combines a furan ring, a hydrazone linkage, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(2-Oxo-5-phenylfuran-3(2H)-ylidene)hydrazinyl)benzoic acid typically involves the condensation of 2-oxo-5-phenylfuran-3(2H)-carbaldehyde with hydrazinylbenzoic acid. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(2-(2-Oxo-5-phenylfuran-3(2H)-ylidene)hydrazinyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The hydrazone linkage can be reduced to form hydrazines.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of hydrazines.
Substitution: Formation of substituted benzoic acids.
Scientific Research Applications
3-(2-(2-Oxo-5-phenylfuran-3(2H)-ylidene)hydrazinyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(2-(2-Oxo-5-phenylfuran-3(2H)-ylidene)hydrazinyl)benzoic acid is not fully understood, but it is believed to interact with various molecular targets and pathways. The hydrazone linkage may play a role in its biological activity by forming reversible covalent bonds with target proteins. Additionally, the furan ring and benzoic acid moiety may contribute to its overall pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Oxo-5-phenylfuran-3(2H)-ylidene)hydrazinecarboxamide
- 3-(2-(2-Oxo-5-phenylfuran-3(2H)-ylidene)hydrazinyl)benzoic acid methyl ester
- 2-(2-Oxo-5-phenylfuran-3(2H)-ylidene)hydrazinylbenzoic acid
Uniqueness
This compound is unique due to its combination of a furan ring, hydrazone linkage, and benzoic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds. For example, the presence of the benzoic acid moiety may enhance its solubility and bioavailability compared to other hydrazone derivatives.
Properties
CAS No. |
62160-60-5 |
|---|---|
Molecular Formula |
C17H12N2O4 |
Molecular Weight |
308.29 g/mol |
IUPAC Name |
3-[(2-hydroxy-5-phenylfuran-3-yl)diazenyl]benzoic acid |
InChI |
InChI=1S/C17H12N2O4/c20-16(21)12-7-4-8-13(9-12)18-19-14-10-15(23-17(14)22)11-5-2-1-3-6-11/h1-10,22H,(H,20,21) |
InChI Key |
YOZMFKRTDAAZNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(O2)O)N=NC3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Dimethyldibenzo[b,d]furan](/img/structure/B12880455.png)


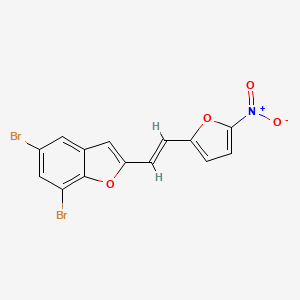

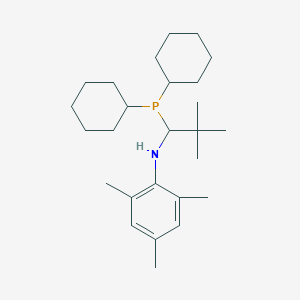
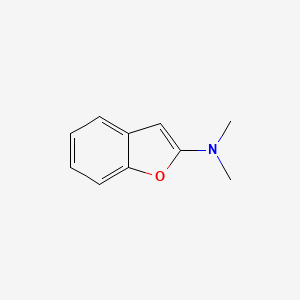
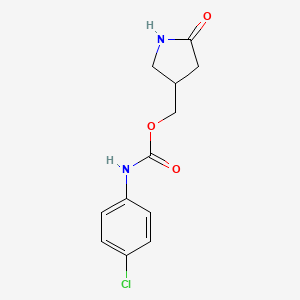


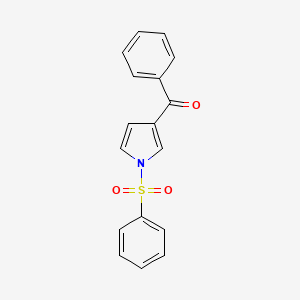
![(4,4,4',4',6,6'-Hexamethyl-2,2'-spirobi[chroman]-8,8'-diyl)bis(Diisopropylphosphine)](/img/structure/B12880539.png)
